molecular formula C16H14N2O2 B277364 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone CAS No. 380644-81-5

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone

Cat. No.: B277364
CAS No.: 380644-81-5
M. Wt: 266.29 g/mol
InChI Key: BBWDXHPXLNPMPZ-UHFFFAOYSA-N
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Description

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.

Mode of Action

The compound interacts with COX through a process known as molecular docking . The docking of the compound with COX showed a free energy of -5.26 kcal/mol, indicating a strong interaction . This interaction can inhibit the activity of COX, thereby reducing the production of prostaglandins.

Pharmacokinetics

The compound’s molecular weight of 26629 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The result of the compound’s action is a potential reduction in inflammation and pain due to the inhibition of prostaglandin production . This makes the compound a potential candidate for the development of new anti-inflammatory drugs.

Biochemical Analysis

Biochemical Properties

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its activity and function within the cell .

Preparation Methods

The synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized yields and purity.

Chemical Reactions Analysis

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction may produce corresponding alcohols or amines .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11(19)12-6-8-13(9-7-12)20-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWDXHPXLNPMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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